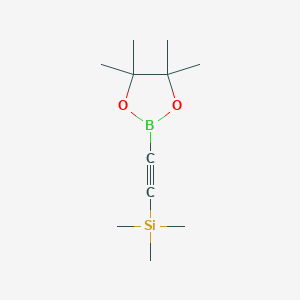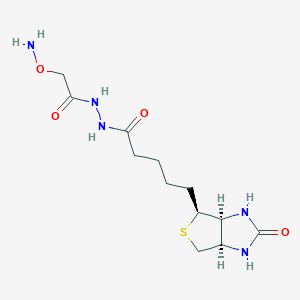
1-(3,5-Dichloropyrazin-2-YL)ethanone
Overview
Description
1-(3,5-Dichloropyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyrazine ring and an ethanone group at the 2nd position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dichloropyrazin-2-YL)ethanone is the LmPTR1 pocket . This pocket is characterized by lower binding free energy, which makes it a desirable fitting pattern for the compound .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is facilitated by the compound’s structure and the lower binding free energy of the pocket
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to this target
Result of Action
Given the compound’s interaction with the LmPTR1 pocket , it can be inferred that the compound may have some influence on the functions related to this target.
Preparation Methods
The synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by acylation. One common method includes the reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,5-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
1-(3,5-Dichloropyrazin-2-YL)ethanone is utilized in various fields of scientific research:
Comparison with Similar Compounds
1-(3,5-Dichloropyrazin-2-YL)ethanone can be compared with similar compounds such as:
1-(5-Chloropyrazin-2-YL)ethanone: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone: While structurally similar, the presence of a phenyl ring instead of a pyrazine ring can significantly alter its chemical properties and uses.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound contains a dihydroxyphenyl group, which introduces additional sites for chemical modification and potential biological activity.
Properties
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUCBQERMHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)




![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)








